molecular formula C18H15N5O2S B2553234 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797598-63-0

2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2553234
CAS No.: 1797598-63-0
M. Wt: 365.41
InChI Key: IIWORNBAAJGBEW-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S, with a molecular weight of 399.46 g/mol. Its structure features a pyrazole ring linked to a thiophenyl group and an oxadiazole moiety, which are known to enhance pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. A study reported that compounds containing the oxadiazole ring showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of the thiophenyl group further enhances this activity, suggesting a synergistic effect in inhibiting microbial growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

The oxadiazole derivatives have shown selective inhibition against carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Compounds derived from this class have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity . The incorporation of pyrazole into the structure has been linked to enhanced cytotoxicity against various cancer cell lines.

Synthesis and Evaluation

A notable study synthesized a series of pyrazole-linked oxadiazole derivatives and evaluated their biological activities. Among these, specific compounds exhibited high antibacterial activity and significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the thiophenyl and pyrazole moieties significantly affect biological activity. For instance, substituents on the thiophenyl group were found to modulate both antimicrobial and anti-inflammatory activities, suggesting that careful design can optimize therapeutic effects .

Data Tables

PropertyValue
Molecular FormulaC19H21N5O2S
Molecular Weight399.46 g/mol
Antimicrobial ActivityActive against E. coli, S. aureus
Anti-inflammatory ActivityInhibits TNF-α, IL-6
IC50 (Cancer Cell Lines)Nanomolar range

Scientific Research Applications

Structural Representation

ComponentDescription
PyrazoleA five-membered aromatic heterocycle known for diverse biological activities.
OxadiazoleA five-membered ring containing two nitrogen atoms that enhances pharmacological properties.
ThiopheneA sulfur-containing five-membered ring that contributes to the compound's electronic properties.

Antitumor Activity

Recent studies have demonstrated that compounds containing pyrazole and oxadiazole derivatives exhibit significant antitumor activity. For instance, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. Specifically, compounds with electron-withdrawing groups showed enhanced activity against human colon cancer cell lines (HCT-116) .

Antiviral Properties

Research has also indicated that certain pyrazole derivatives possess antiviral properties. The structural variations on the phenyl moiety have been shown to influence the biological activity toward antiviral effects, suggesting that modifications can lead to improved efficacy against viral infections .

Synthesis Methodologies

The synthesis of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic approach:

  • Formation of Pyrazole Ring : The initial step often involves cyclization reactions to form the pyrazole structure.
  • Oxadiazole Synthesis : The introduction of the oxadiazole moiety can be achieved through condensation reactions involving hydrazones or amidoximes.
  • Final Coupling : The final product is obtained by coupling the pyrazole and oxadiazole intermediates with appropriate acetamides.

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of novel pyrazole derivatives demonstrated their efficacy against multiple cancer types. The most potent compounds exhibited IC50 values in the low micromolar range against HCT-116 cells. Flow cytometry analysis revealed that these compounds induced G1 phase arrest and apoptosis through caspase activation .

Case Study 2: Antiviral Screening

In another investigation, a library of pyrazole derivatives was screened for antiviral activity against influenza virus strains. Several compounds showed significant inhibition of viral replication in vitro, suggesting their potential as antiviral agents .

Properties

IUPAC Name

2-pyrazol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-25-17)15-7-3-10-26-15/h1-10H,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWORNBAAJGBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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